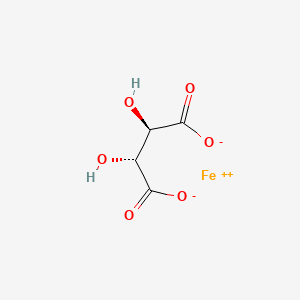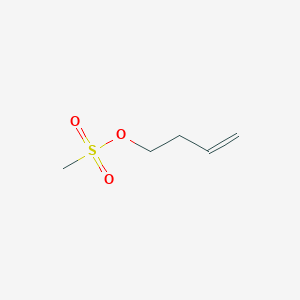
Ferrous tartrate
Descripción general
Descripción
Ferrous tartrate is a chemical compound and the iron(II) salt of tartaric acid . It has a molecular formula of C4H4FeO6 .
Synthesis Analysis
Ferrous tartrate can be synthesized using iron(II) sulphate, tartaric acid, sodium metasilicate, and surfactant Triton X-100 . The stoichiometric ratios and stability constants of iron complexes were determined using the molar ratio and the continuous variation methods .Molecular Structure Analysis
The molecular structure of Ferrous tartrate consists of C4H4FeO6. It has an average mass of 203.916 Da and a Monoisotopic mass of 203.935730 Da .Chemical Reactions Analysis
Iron in both oxidation states forms many complex ions . The stoichiometric ratios and stability constants of the Iron complexes with 1,10-Phenanthroline (Phen), 2,4,6-Tris (2-pyridyl)-s-triazine (TPTZ), and Salicylate (SAL) were determined using the molar ratio and the continuous variation methods .Physical And Chemical Properties Analysis
Ferrous tartrate has a molecular formula of C4H4FeO6, an average mass of 203.916 Da, and a Monoisotopic mass of 203.935730 Da . Its thermal stability is up to 200 °C in air, while in an inert environment (argon) the stability is increased to 300 °C .Aplicaciones Científicas De Investigación
Nano-disperse Ferrihydrite Synthesis for Anemia Correction
A study by Powell et al. (2014) explored the synthesis of tartrate-modified, nano-disperse ferrihydrite for efficient gastrointestinal delivery of soluble Fe(III) without the risk of free radical generation in murine models. This method potentially offers a side-effect-free form of iron supplementation, demonstrating a significant application of ferrous tartrate in addressing nutritional deficiencies without the adverse effects typically associated with iron therapies. The study highlights the material's role in modeling dietary Fe(III) absorption and its potential in developing new nutritional supplements (Powell et al., 2014).
Iron Tartrate Nanoparticles: Synthesis and Characterization
Lathiya et al. (2018) focused on the synthesis and characterization of iron tartrate nanoparticles, noting its significance in industrial, biological, and pharmaceutical applications. The study underlines the compound's role in the tanning industry, plant tissue culture media, and as a precursor in oxidative degradation processes. This research emphasizes the diverse industrial applications of ferrous tartrate, contributing to fields such as agriculture and material preservation (Lathiya et al., 2018).
Photocatalytic Activity and Magnetic Property Enhancement
Xu and Zhu (2012) reported the preparation of α-Fe2O3 hierarchically nanostructured mesoporous microspheres via a surfactant-free solvothermal method using ferrous tartrate. This application demonstrates ferrous tartrate's utility in enhancing photocatalytic activities and magnetic properties of materials, potentially impacting areas such as catalysis and data storage technologies (Xu & Zhu, 2012).
Crystal Growth Modification
Tian et al. (2016) investigated the effect of ferrous tartrate on the growth rate and morphology of sodium chloride crystals, revealing that ferrous tartrate can alter the crystallization behavior and morphology of other materials. This finding has implications for industries requiring precise crystal formation control, such as pharmaceuticals and material science (Tian et al., 2016).
Environmental Remediation
The study by Han et al. (2015) on the activation of persulfate oxidation by chelating agents mediated ferrous iron highlighted the environmental applications of ferrous tartrate. The research indicated that ferrous tartrate can enhance the degradation of pollutants, suggesting its potential use in environmental cleanup and remediation efforts (Han et al., 2015).
Propiedades
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioate;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Fe/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZCFWMJMWFNFP-ZVGUSBNCSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FeO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019697 | |
| Record name | Ferrous tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrous tartrate | |
CAS RN |
2944-65-2, 41014-96-4 | |
| Record name | Ferrous tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R-(R*,R*))-Tartaric acid, iron(2+) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041014964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous tartrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ferrous tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,R*)]-tartaric acid, iron(2+) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRW631PTZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















